![molecular formula C17H18N4O5S B2709374 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034248-97-8](/img/structure/B2709374.png)
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrimidin-2-yl group, a cyclohexyl group, and a benzo[d]oxazole group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidin-2-yl group would contribute a six-membered ring with two nitrogen atoms, the cyclohexyl group would contribute a six-membered carbon ring, and the benzo[d]oxazole group would contribute a fused ring system with an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Antibacterial and Antifungal Applications
Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. Compounds with this functional group have shown significant antibacterial activity against various strains, highlighting their potential as lead compounds in the development of new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013). Additionally, sulfonamide-based hybrids have been synthesized and evaluated for antimicrobial, including antifungal, activities. These hybrids combine sulfonamides with other biologically active heterocycles, leveraging the antimicrobial efficacy of both components (Massah et al., 2022).
Antimalarial Applications
Sulfonamides have also been explored for their antimalarial properties. A theoretical investigation and molecular docking study on certain sulfonamide derivatives showed promising antimalarial activity, alongside their potential utility as COVID-19 drugs, underscoring the versatility of these compounds in drug discovery (Fahim & Ismael, 2021).
Anticancer Applications
The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has been reported, with some compounds exhibiting potent antitumor activities. These findings suggest the potential of sulfonamido compounds in the development of anticancer therapies (Hafez, Alsalamah, & El-Gazzar, 2017).
Herbicidal Activity
The synthesis of triazolo[1,5-a]pyrimidine-sulfonamide derivatives has been investigated for their herbicidal activity, indicating the potential of these compounds in agricultural applications (Shen De-long, 2005).
Hybrid Drug Development
Recent advances in the design and development of sulfonamide hybrids have been highlighted, with a focus on creating compounds that exhibit a broad range of therapeutic activities. These activities include antimicrobial, anti-inflammatory, antitubercular, antiviral, antidiabetic, antiproliferative, carbonic anhydrase inhibitor, antimalarial, and anticancer properties, demonstrating the extensive utility of sulfonamide hybrids in medicinal chemistry (Ghomashi et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c22-17-20-14-10-13(6-7-15(14)26-17)27(23,24)21-11-2-4-12(5-3-11)25-16-18-8-1-9-19-16/h1,6-12,21H,2-5H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRRIEFCDYHXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
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